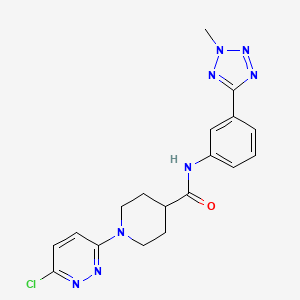
C18H19ClN8O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C18H19ClN8O Diazepam . Diazepam is a benzodiazepine derivative that is widely used for its anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties . It is commonly prescribed for the treatment of anxiety disorders, alcohol withdrawal symptoms, muscle spasms, and seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazepam can be synthesized through various methods. One common synthetic route involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester in the presence of a base, followed by cyclization to form the benzodiazepine ring . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, diazepam is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product . The industrial production of diazepam also includes purification steps such as recrystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Diazepam undergoes various chemical reactions, including:
Oxidation: Diazepam can be oxidized to form nordiazepam , a major metabolite.
Reduction: Reduction of diazepam can lead to the formation of desmethyldiazepam .
Substitution: Diazepam can undergo substitution reactions, particularly at the nitrogen and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
Nordiazepam: Formed through oxidation.
Desmethyldiazepam: Formed through reduction.
Scientific Research Applications
Diazepam has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of benzodiazepine chemistry and reaction mechanisms.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating anxiety, seizures, and muscle spasms.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Diazepam exerts its effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . The molecular targets include the GABA-A receptor subunits, which mediate the anxiolytic, sedative, and anticonvulsant effects of diazepam .
Comparison with Similar Compounds
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
Diazepam is unique in its long duration of action and rapid onset of effects compared to other benzodiazepines . It is also widely used in emergency settings for the treatment of acute seizures and alcohol withdrawal symptoms .
Properties
Molecular Formula |
C18H19ClN8O |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN8O/c1-26-24-17(23-25-26)13-3-2-4-14(11-13)20-18(28)12-7-9-27(10-8-12)16-6-5-15(19)21-22-16/h2-6,11-12H,7-10H2,1H3,(H,20,28) |
InChI Key |
NWVJBJBDTFAJDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985282.png)
![2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B10985289.png)
![3-(1H-pyrrol-1-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide](/img/structure/B10985294.png)
![5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10985299.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10985307.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propan-1-one](/img/structure/B10985311.png)
![N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10985318.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B10985330.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B10985335.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10985337.png)
![N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10985342.png)
![3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10985360.png)
![2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10985361.png)
